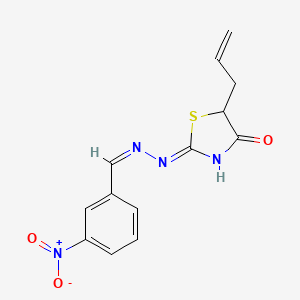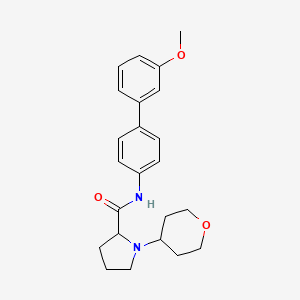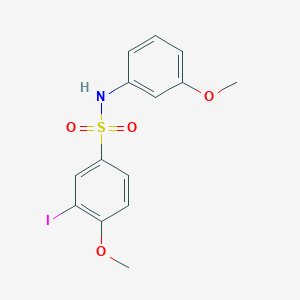![molecular formula C19H27N3O2 B6060449 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B6060449.png)
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31001074 and is a selective and potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway.
Wirkmechanismus
7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine inhibits JNK activity by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and leads to the inhibition of the JNK pathway. This inhibition has been shown to have anti-inflammatory, anti-apoptotic, and pro-survival effects in various cell types.
Biochemical and Physiological Effects:
The inhibition of the JNK pathway by 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to have various biochemical and physiological effects. These include the inhibition of apoptosis, the reduction of inflammation, and the promotion of cell survival. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine in lab experiments is its selectivity and potency for the JNK pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases. Finally, the use of this compound as a tool in the study of the JNK pathway and its role in cellular signaling is an area of ongoing research.
Synthesemethoden
The synthesis of 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been described in several research papers. One of the most widely used methods involves the reaction of 2-aminopyridine with 2-(4-methylpentyl)-4-morpholinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
The JNK pathway has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective and potent inhibitors of this pathway has been a major focus of research. 7-methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine has been shown to inhibit JNK activity in vitro and in vivo and has demonstrated efficacy in animal models of various diseases. This compound has also been used as a tool in the study of the JNK pathway and its role in cellular signaling.
Eigenschaften
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)5-4-6-16-12-22(9-10-24-16)19(23)17-13-21-8-7-15(3)11-18(21)20-17/h7-8,11,13-14,16H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPONEQTYFCQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCOC(C3)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-isoxazolyl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B6060372.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060393.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)


![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B6060453.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)